N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
The compound “N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide” is a synthetic β-carboline derivative featuring a carboxamide moiety and a 4-hydroxyphenylamino substituent. This compound’s structure combines the β-carboline core with a polar hydroxyphenyl group, which may enhance solubility and influence receptor binding compared to simpler β-carboline analogs.
Properties
IUPAC Name |
N-[2-(4-hydroxyanilino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-14-7-5-13(6-8-14)22-19(26)11-21-20(27)24-10-9-16-15-3-1-2-4-17(15)23-18(16)12-24/h1-8,23,25H,9-12H2,(H,21,27)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYYHUKEVHQSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antitumor effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
Antitumor Activity
Recent studies have demonstrated that beta-carboline derivatives exhibit significant antitumor properties. For instance, a study evaluated a series of beta-carboline derivatives against various human tumor cell lines (A549, K562, PC-3, T47D). Notably, compounds showed varying degrees of cytotoxicity with IC50 values indicating their effectiveness in inhibiting cell proliferation. The mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8q | PC-3 | 9.86 | Apoptosis induction, ROS accumulation |
| D12 | Breast Cancer Stem Cells | N/A | Reduced stemness markers (OCT-4, SOX-2) |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. For example, beta-carboline derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most potent inhibitors exhibited IC50 values ranging from 1.0 to 18.8 µM against BuChE . Kinetic studies indicated that some derivatives act as competitive inhibitors.
| Enzyme | Compound | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| AChE | 12 | N/A | Competitive |
| BuChE | Various | 1.0 - 18.8 | Competitive |
Other Biological Activities
Beyond antitumor and enzyme inhibition effects, beta-carboline compounds have been documented to possess a range of pharmacological activities:
- Antibacterial : Effective against various bacterial strains.
- Antiviral : Inhibitory effects on viral replication.
- Anti-Alzheimer : Potential to improve cognitive function by inhibiting cholinesterases.
- Antidiabetic : Modulation of glucose metabolism.
- Anti-inflammatory : Reduction of inflammatory markers.
- Antimalarial : Activity against malaria parasites .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of beta-carboline derivatives:
- Combination Therapy : A study combining beta-carboline derivatives with chemotherapeutic agents showed enhanced antiproliferative effects in cancer cells compared to monotherapy. The combination treatment reduced mRNA expression levels of stemness markers in breast cancer stem cells .
- Mechanistic Insights : Research on the mechanisms revealed that beta-carboline compounds induce apoptosis through ROS generation and modulation of key signaling pathways involved in cell survival and proliferation .
Scientific Research Applications
Anticancer Properties
Research indicates that beta-carbolines exhibit anticancer activities by inducing apoptosis in cancer cells. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that derivatives of beta-carbolines can disrupt the cell cycle and promote programmed cell death through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
Antioxidant Activity
N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals may contribute to its protective effects against neurodegenerative diseases.
Neuroprotective Effects
The neuroprotective potential of this compound is particularly noteworthy. Studies suggest that it can enhance cognitive function and protect neurons from damage caused by excitotoxicity and oxidative stress. This is relevant for conditions like Alzheimer's disease and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways.
Modulation of Neurotransmitter Systems
Beta-carbolines are known to interact with various neurotransmitter receptors, including GABA_A and NMDA receptors. The specific compound may enhance GABAergic activity while inhibiting glutamatergic transmission, contributing to anxiolytic and sedative effects. This dual action could be beneficial in treating anxiety disorders and epilepsy.
Potential as a Cognitive Enhancer
Given its neuroprotective effects, there is potential for this compound as a cognitive enhancer. Research into similar beta-carboline derivatives has indicated improvements in learning and memory functions in animal models, suggesting that this compound could also exhibit similar benefits.
Molecular Probes
In biochemical research, compounds like this compound serve as molecular probes for studying biological processes. Its ability to selectively bind to specific proteins or receptors makes it a valuable tool for elucidating cellular mechanisms and signaling pathways.
Structure-Activity Relationship Studies
The compound can be utilized in structure-activity relationship (SAR) studies to design new derivatives with enhanced biological activity or reduced toxicity. By modifying various functional groups on the beta-carboline scaffold, researchers can explore the effects on pharmacological profiles.
Summary Table of Applications
| Application Area | Specific Uses | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis; cell cycle disruption |
| Antioxidants | Scavenging free radicals | |
| Neuroprotective agents | Protection against oxidative stress | |
| Neuropharmacology | Modulation of neurotransmitter systems | Enhances GABAergic activity; inhibits glutamate |
| Cognitive enhancement | Improves learning and memory | |
| Biochemical Research | Molecular probes | Studying biological processes |
| SAR studies | Designing new derivatives |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs are β-carboline derivatives with variations in substituents. A key comparison is with “N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide” (), which replaces the 4-hydroxyphenylamino group with a 4-benzylpiperazine moiety. This substitution alters physicochemical properties and target selectivity:
Pharmacopeial Relevance
Compounds like those in (e.g., β-lactam antibiotics) highlight regulatory standards for complex molecules. Though structurally distinct, they underscore the importance of rigorous stereochemical and purity analyses for β-carboline derivatives in pharmaceutical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
